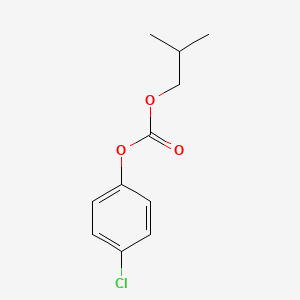![molecular formula C16H16ClNOS B5132107 N-[2-(benzylthio)ethyl]-4-chlorobenzamide](/img/structure/B5132107.png)
N-[2-(benzylthio)ethyl]-4-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(benzylthio)ethyl]-4-chlorobenzamide, also known as BTEC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTEC is a small molecule inhibitor of the protein-protein interaction between the transcription factors, CREB and CBP, which are involved in the regulation of gene expression. In
作用机制
N-[2-(benzylthio)ethyl]-4-chlorobenzamide inhibits the protein-protein interaction between the transcription factors, CREB and CBP, by binding to the KIX domain of CBP. This interaction prevents the recruitment of CBP to the CREB transcriptional complex, leading to the suppression of gene expression. This mechanism of action has been confirmed using various biochemical and biophysical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy.
Biochemical and Physiological Effects:
N-[2-(benzylthio)ethyl]-4-chlorobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, N-[2-(benzylthio)ethyl]-4-chlorobenzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, N-[2-(benzylthio)ethyl]-4-chlorobenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, N-[2-(benzylthio)ethyl]-4-chlorobenzamide has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using N-[2-(benzylthio)ethyl]-4-chlorobenzamide in lab experiments is its high specificity and potency. N-[2-(benzylthio)ethyl]-4-chlorobenzamide has been shown to selectively inhibit the interaction between CREB and CBP without affecting other protein-protein interactions. Another advantage is its low toxicity, which makes it suitable for in vivo studies. However, one of the limitations of using N-[2-(benzylthio)ethyl]-4-chlorobenzamide is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for N-[2-(benzylthio)ethyl]-4-chlorobenzamide research. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential therapeutic applications of N-[2-(benzylthio)ethyl]-4-chlorobenzamide in other diseases, such as cardiovascular diseases and metabolic disorders. Furthermore, the development of N-[2-(benzylthio)ethyl]-4-chlorobenzamide-based drug delivery systems could enhance its efficacy and reduce its toxicity. Finally, the elucidation of the molecular mechanisms underlying the biological effects of N-[2-(benzylthio)ethyl]-4-chlorobenzamide could provide insights into the regulation of gene expression and the development of novel therapeutic strategies.
Conclusion:
In conclusion, N-[2-(benzylthio)ethyl]-4-chlorobenzamide is a promising chemical compound with potential therapeutic applications in various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[2-(benzylthio)ethyl]-4-chlorobenzamide have been discussed in this paper. Further research on N-[2-(benzylthio)ethyl]-4-chlorobenzamide could lead to the development of novel therapeutic strategies for various diseases.
合成方法
N-[2-(benzylthio)ethyl]-4-chlorobenzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with N-(benzylthio)ethylamine to form N-[2-(benzylthio)ethyl]-4-chlorobenzamide. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
N-[2-(benzylthio)ethyl]-4-chlorobenzamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[2-(benzylthio)ethyl]-4-chlorobenzamide has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes. In inflammation research, N-[2-(benzylthio)ethyl]-4-chlorobenzamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-[2-(benzylthio)ethyl]-4-chlorobenzamide has been shown to protect neurons from oxidative stress-induced damage.
属性
IUPAC Name |
N-(2-benzylsulfanylethyl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-15-8-6-14(7-9-15)16(19)18-10-11-20-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPVJBMKKJGSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-acetyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5132026.png)

![3-(3,4-dimethoxyphenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5132042.png)

![4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5132055.png)
![N-(3-chloro-4-fluorophenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B5132060.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B5132062.png)
![2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene](/img/structure/B5132072.png)
![N-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]ethanamine](/img/structure/B5132091.png)
![N-[3-(4-morpholinyl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5132094.png)
![3-chloro-5-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5132100.png)

![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5132116.png)
![3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide](/img/structure/B5132119.png)